molecular formula C10H14ClN B1419742 2-Phenylpyrrolidine hydrochloride CAS No. 56586-12-0

2-Phenylpyrrolidine hydrochloride

Cat. No.: B1419742
CAS No.: 56586-12-0
M. Wt: 183.68 g/mol
InChI Key: QVSABGBFWNYAQG-UHFFFAOYSA-N
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Description

2-Phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13N.ClH. It is a white crystalline powder that is soluble in water and ethanol. This compound is a racemic mixture of two enantiomers, which are mirror images of each other. It has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.

Scientific Research Applications

2-Phenylpyrrolidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its analgesic, anti-inflammatory, and anticonvulsant properties. Additionally, it is used in the development of new drugs and therapeutic agents due to its biological activity.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Protective equipment, including gloves and eye protection, should be worn when handling this compound .

Future Directions

The pyrrolidine ring, a key feature of 2-Phenylpyrrolidine hydrochloride, is of great interest in drug discovery due to its versatility . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylpyrrolidine hydrochloride can be synthesized through various methods. One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. This method provides a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields . Another method involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using readily available starting materials and efficient catalytic processes. The use of stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpyrrolidine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include primary amines, diols, and various catalysts such as Cp*Ir and rhodium. Reaction conditions often involve refluxing in solvents like acetone or using mild reaction conditions with good functional-group tolerance .

Major Products Formed: The major products formed from these reactions are typically cyclic amines, including pyrrolidines and piperidines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

2-Phenylpyrrolidine hydrochloride can be compared with other similar compounds such as (S)-2-Phenylpyrrolidine and other pyrrolidine derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example, (S)-2-Phenylpyrrolidine interacts with the tropomyosin receptor, which is a protein found on the surface of muscle cells . This highlights the uniqueness of this compound in terms of its specific biological activities and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique properties and wide range of applications make it a valuable compound for further study and development.

Properties

IUPAC Name

2-phenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSABGBFWNYAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662854
Record name 2-Phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56586-12-0
Record name 2-Phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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